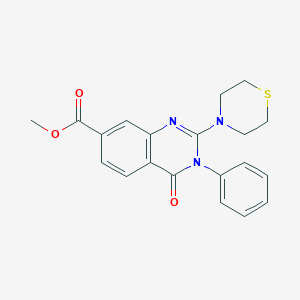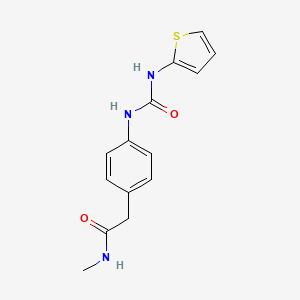
Methyl 4-oxo-3-phenyl-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-oxo-3-phenyl-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound features a complex structure with a pyrrolidine ring, a pyrimidine ring, and a benzamide group, making it a versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-3-phenyl-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate typically involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with aromatic C-nucleophiles in the presence of trifluoroacetic acid . The reaction conditions include stirring the mixture at room temperature for 24 hours, followed by solvent evaporation under reduced pressure .
Industrial Production Methods
Industrial production methods for this compound often utilize magnesium oxide nanoparticles as catalysts. These nanoparticles facilitate the synthesis of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, which are structurally similar to this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-oxo-3-phenyl-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions include various substituted pyrimidines and benzamides, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Methyl 4-oxo-3-phenyl-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 4-oxo-3-phenyl-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate involves its interaction with various molecular targets, including enzymes and receptors. It acts as a DNA or RNA alkylator, disrupting the normal function of these nucleic acids and leading to cell death. This mechanism is particularly useful in anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidines: These compounds share a similar pyrimidine ring structure and exhibit comparable biological activities.
Pyrrolidine-2-one derivatives: Known for their potent biological activities and diverse functional properties.
Uniqueness
Methyl 4-oxo-3-phenyl-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate stands out due to its unique combination of a pyrrolidine ring, a pyrimidine ring, and a benzamide group. This structure allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research .
Eigenschaften
IUPAC Name |
methyl 4-oxo-3-phenyl-2-thiomorpholin-4-ylquinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-26-19(25)14-7-8-16-17(13-14)21-20(22-9-11-27-12-10-22)23(18(16)24)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQRTKQZNSBOHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCSCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl N-[3-[2-(but-2-ynoylamino)ethyl]cyclobutyl]carbamate](/img/structure/B2749116.png)


![Ethyl 7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2749120.png)
![5-cyclopropyl-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2749121.png)
![N-(4-methoxyphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide](/img/structure/B2749123.png)
![4-[cyclopentyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2749124.png)
![N-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE](/img/structure/B2749126.png)



![4-[[Ethyl(phenyl)carbamoyl]amino]butanoic acid](/img/structure/B2749135.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopropanecarboxamide](/img/structure/B2749136.png)
![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide](/img/structure/B2749138.png)
